Ferroactinolite
Description
Structure
2D Structure
Properties
CAS No. |
15669-07-5 |
|---|---|
Molecular Formula |
Ca2Fe5H2O24Si8 |
Molecular Weight |
970.053 |
IUPAC Name |
dicalcium;dioxido(oxo)silane;hydron;iron(2+) |
InChI |
InChI=1S/2Ca.5Fe.8O3Si/c;;;;;;;8*1-4(2)3/q7*+2;8*-2/p+2 |
InChI Key |
JFXRITDJGBOATP-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2] |
Origin of Product |
United States |
Systematic Mineralogical Classification and Nomenclature of Ferroactinolite
Defining Ferroactinolite within the Tremolite-Actinolite-Ferroactinolite Solid Solution Series
This compound is the iron-rich end-member of a continuous solid solution series that also includes the minerals tremolite and actinolite. wikipedia.orgwikipedia.org This series is characterized by the substitution of magnesium (Mg) and ferrous iron (Fe²⁺) ions within the mineral's crystal structure. researchgate.net As these ions have similar sizes and the same charge, they can freely replace one another, leading to a continuous range of compositions between the magnesium-rich end-member, tremolite, and the iron-rich end-member, this compound. researchgate.net Actinolite represents the intermediate member of this series. wikipedia.orgwikipedia.org
The specific mineral is defined by the ratio of magnesium to the total of magnesium and ferrous iron [Mg/(Mg + Fe²⁺)]. mindat.orgmindat.org
Tremolite : Mg/(Mg + Fe²⁺) ratio ≥ 0.9. mindat.orgmindat.org
Actinolite : Mg/(Mg + Fe²⁺) ratio between 0.5 and 0.9. mindat.orgmindat.org
This compound : Mg/(Mg + Fe²⁺) ratio < 0.5. handbookofmineralogy.org
All members of this series belong to the monoclinic crystal system and are part of the calcareous amphibole group. wikipedia.org The general chemical formula for the series highlights the variable substitution of magnesium and iron. wikipedia.orgrockidentifier.com
| Mineral | Chemical Formula | Mg/(Mg + Fe²⁺) Ratio |
| Tremolite | ☐Ca₂(Mg₅.₀-₄.₅Fe²⁺₀.₀-₀.₅)Si₈O₂₂(OH)₂ | ≥ 0.9 |
| Actinolite | ☐Ca₂(Mg₄.₅-₂.₅Fe²⁺₀.₅-₂.₅)Si₈O₂₂(OH)₂ | 0.5 - < 0.9 |
| This compound | ☐Ca₂(Mg₂.₅-₀.₀Fe²⁺₂.₅-₅.₀)Si₈O₂₂(OH)₂ | < 0.5 |
This interactive table summarizes the compositional boundaries within the Tremolite-Actinolite-Ferroactinolite solid solution series.
The physical properties of these minerals, such as color and refractive index, vary continuously with the chemical composition. wikipedia.orgresearchgate.net Due to its high iron content, this compound is typically darker in color, appearing dark green to blackish-green, compared to the paler shades of actinolite and tremolite. wikipedia.orgrockidentifier.com
International Mineralogical Association (IMA) Classification System for this compound
The International Mineralogical Association (IMA) provides the formal classification for minerals. This compound is recognized as a valid mineral species. webmineral.com It was first described in 1946 by Nils Sundius, prior to the establishment of the IMA, and is therefore considered a "grandfathered" species. mindat.orgnmnhs.com
Under the current IMA amphibole nomenclature, which was significantly revised in 2012, this compound is classified as follows: mindat.orgwikidata.org
Supergroup : Amphibole mindat.org
Group : w(OH,F,Cl)-dominant Amphibole mindat.org
Subgroup : Calcium Amphibole mindat.org
Root Name Group : Actinolite mindat.org
The ideal chemical formula for this compound, as recognized by the IMA, is ☐Ca₂(Fe²⁺₅)Si₈O₂₂(OH)₂. mindat.org The IMA symbol for the mineral is Fact. wikidata.org The classification within the calcium amphibole subgroup is based on the occupancy of specific crystallographic sites in the amphibole structure. For calcic amphiboles, the sum of cations in the B position is dominated by calcium. handbookofmineralogy.org
| Classification Level | Name |
| Supergroup | Amphibole |
| Group | w(OH,F,Cl)-dominant Amphibole |
| Subgroup | Calcium Amphibole |
| Root Name Group | Actinolite |
| Mineral Name | Ferro-actinolite |
| IMA Status | Approved, Grandfathered (Redefined in 2012) mindat.org |
| IMA Formula | ☐Ca₂(Mg₂.₅-₀.₀Fe²⁺₂.₅-₅.₀)Si₈O₂₂(OH)₂ mindat.org |
This interactive table outlines the systematic IMA classification of this compound.
Controversies and Refinements in this compound Nomenclature
The nomenclature of the amphibole group has undergone several refinements over the years to create a more systematic and logical classification based on chemical and crystallographic principles. The naming within the tremolite-ferroactinolite series has been a subject of these discussions.
Historically, the divisions between tremolite, actinolite, and this compound were established based on observable properties and petrological context. The 1978 IMA nomenclature scheme for amphiboles was widely adopted but contained divisions at various percentage rules (e.g., 90%, 70%, 50%, 30%). minsocam.orgarizona.edu Later revisions, notably in 1997 and culminating in the 2012 report, aimed to standardize these divisions, generally favoring a 50% rule for defining the boundaries between mineral end-members. minsocam.org
A point of discussion was the retention of the name "actinolite." minsocam.org While a strict application of the 50% rule might have eliminated it in favor of simply having tremolite and this compound as the two end-members of a series, the name actinolite was kept. This decision was made largely for petrological reasons, as the term is deeply embedded in geological literature to describe the characteristic green amphibole found in low-grade metamorphic rocks (greenschists). minsocam.orgmuseum.wales Therefore, the divisions were set at Mg/(Mg+Fe²⁺) ratios of 0.9 and 0.5, preserving all three traditional names. mindat.org
The name "this compound" itself was a refinement, proposed by Nils Sundius in 1946 to clearly denote the iron-rich analogue to actinolite. nmnhs.comrruff.info The 2012 IMA redefinition of amphibole nomenclature further solidified the position and formula of this compound within this systematic framework. mindat.orgluminescence.csiro.au This modern classification relies on a precise hierarchy of chemical criteria to place any given amphibole sample within the supergroup, bringing clarity and consistency to a mineralogically complex group. minsocam.org
Crystallographic and Structural Research on Ferroactinolite
Unit-Cell Parameter Determinations in Ferroactinolite
This compound crystallizes in the monoclinic system with the space group C2/m. The unit-cell parameters define the dimensions and shape of the fundamental repeating unit of the crystal structure. Based on regressions of data from numerous samples, the unit-cell parameters for the ideal this compound end-member have been established. scispace.com These parameters, however, show systematic variations depending on the chemical composition of the specific sample.
| Parameter | Value (Å or °) | Source |
|---|---|---|
| a | 10.021 (± 0.011) Å | scispace.com |
| b | 18.353 (± 0.018) Å | scispace.com |
| c | 5.315 (± 0.003) Å | scispace.com |
| β | 104.721 (± 0.007) ° | rruff.info |
| Volume | 944 (± 2) ų | scispace.com |
The primary compositional variation in the series is the substitution of ferrous iron (Fe²⁺) for magnesium (Mg). As the proportion of this compound increases (i.e., as Fe²⁺ replaces Mg), there is a general expansion of the crystal lattice due to the larger ionic radius of Fe²⁺ compared to Mg.
Studies have modeled these changes and found that the variations are not perfectly linear across the entire series. scispace.com The changes in the a and b parameters, as well as the total cell volume, are best described by quadratic functions when plotted against the percentage of this compound substitution. researchgate.net The change in the c parameter, however, is more linear. scispace.com This indicates that the substitution of iron for magnesium affects the lattice dimensions in a complex, non-uniform manner.
Another significant substitution is the "tschermakite" substitution, where aluminum (Al³⁺) replaces silicon (Si⁴⁺) in the tetrahedral sites, with a corresponding substitution of Al³⁺ for Mg²⁺ or Fe²⁺ in the octahedral sites to maintain charge balance. There is a positive correlation between the c parameter and the aluminum content. scispace.com
The precise determination of unit-cell parameters is achieved through the refinement of powder X-ray diffraction (XRPD) data. The Rietveld refinement method is a powerful technique used for this purpose. core.ac.ukresearchgate.net This method involves a least-squares approach where an entire calculated diffraction pattern, based on a starting structural model (including lattice parameters, atomic positions, and site occupancies), is fitted to the entire observed experimental pattern.
The process minimizes the difference between the observed and calculated intensities at every step in the pattern. core.ac.uk By iteratively adjusting the crystallographic parameters of the model—including the a, b, c, and β lattice parameters—the best possible fit is obtained. This yields highly precise and accurate unit-cell dimensions. The quality of the refinement is assessed by statistical indicators that measure the goodness of fit.
Cation Distribution and Site Occupancy in this compound
The this compound structure contains several distinct cation sites, primarily the octahedral M1, M2, M3, and M4 sites. The distribution of cations, particularly Fe²⁺ and Mg, among these sites is not random and is a key aspect of its crystal chemistry. This ordering phenomenon has been investigated using single-crystal X-ray diffraction and various spectroscopic methods. arizona.edu
Research on cation ordering within the actinolite series reveals distinct preferences for Fe²⁺ and Mg among the available M sites.
M4 Site : The M4 site shows a strong preference for Fe²⁺ over Mg. arizona.edugeoscienceworld.org Although this site is predominantly occupied by calcium (Ca), the non-Ca portion is significantly enriched in iron. geoscienceworld.org
M2 Site : In contrast to the other sites, the M2 site shows a weak preference for Mg over Fe²⁺ in natural, unheated samples. arizona.edugeoscienceworld.org This preference is less pronounced than in related amphibole series like cummingtonite-grunerite. arizona.edu At higher temperatures (e.g., 700 °C), this slight ordering is lost, and Fe²⁺ and Mg become virtually disordered between the M1, M2, and M3 sites. geoscienceworld.org
| Crystallographic Site | Cation Preference | Notes |
|---|---|---|
| M1 | Weak Fe²⁺ preference / Disordered | Site preference relative to M3 is small and temperature-independent. arizona.edu |
| M2 | Weak Mg preference | Becomes disordered at high temperatures. arizona.edu |
| M3 | Disordered with M1 | Shows weak preference relative to M1. arizona.edu |
| M4 | Strong Fe²⁺ preference | The Fe/Mg ratio is higher than in all other M sites. arizona.edugeoscienceworld.org |
Minor elements present in the chemical composition of natural this compound can influence the distribution of the major cations. Ferric iron (Fe³⁺), when present, shows a strong ordering preference for the M2 site. researchgate.netresearchgate.net The presence of other cations such as aluminum (Al) and manganese (Mn) can also affect site occupancies. For instance, Mn can occupy the M4 site as well as the M1, M2, and M3 sites, competing with Fe and Mg and thus altering the local ordering patterns. mdpi.com The accuracy of determining Fe-Mg partitioning at the M2 site can be complicated by the presence of competing minor elements like Al, Fe³⁺, and titanium (Ti). arizona.edu
Structural Discontinuities within the Tremolite-Actinolite-Ferroactinolite Series
While the tremolite-ferroactinolite series represents a solid solution, detailed analysis of a large number of samples has revealed that the structural and property changes are not entirely continuous. Evidence points to at least two structural discontinuities across the series. scispace.comnist.gov
The first significant discontinuity occurs at a composition of approximately 11% this compound. rruff.info This is observed as an abrupt change in the rate of increase of the a lattice parameter. nist.gov This structural shift is also accompanied by a drop in the calcium content of the mineral. scispace.com
A second region of discontinuity is indicated between 26% and 32% this compound. scispace.comnist.gov In this compositional range, changes are observed in the slope of the refractive index nα versus composition plot. scispace.com This has been potentially linked to an increase in the tschermakite (Al) substitution within the structure. scispace.comnist.gov These discontinuities correspond to compositions that are less common in natural samples, suggesting potential regions of lower stability or miscibility gaps within the series. scispace.com
Microstructural Investigations of this compound Assemblages
The microstructural characteristics of this compound, a key member of the actinolite-tremolite solid solution series, offer significant insights into its formation and deformation history. Investigations at the microscopic and sub-microscopic levels reveal complex internal structures, including twinning and various crystal defects, which influence the mineral's physical and chemical properties.
Crystal twinning is a phenomenon where two or more crystals of the same mineral intergrow in a symmetrical, non-random orientation. wikipedia.org This symmetrical relationship is defined by a "twin law," which can be a reflection across a twin plane or a rotation about a twin axis. tulane.edu In this compound, twinning is a recognized microstructural feature.
Research findings indicate that this compound exhibits both simple and lamellar twinning, with the twin law defined by the {100} plane. handbookofmineralogy.org Simple twins consist of two individual crystal segments joined along a single composition plane, while lamellar twinning, also known as polysynthetic twinning, involves multiple, repeating twin planes parallel to one another. tulane.eduhandbookofmineralogy.org This results in a crystal made of thin, alternating, twinned layers. The presence of such twinning is a diagnostic feature in the identification of many minerals. wikipedia.org
The crystallographic implication of twinning on {100} in this compound, which belongs to the monoclinic crystal system, is the introduction of additional symmetry elements not present in a single, untwinned crystal. tulane.eduwikipedia.org This can affect the mineral's optical and mechanical properties. Twinning can be formed through different mechanisms, including growth twinning (occurring during crystal formation), transformation twinning (resulting from a change in crystal structure due to temperature or pressure), or deformation twinning (as a response to mechanical stress). wikipedia.org The specific mechanism in a given this compound sample can provide valuable information about the geological conditions it experienced. youtube.com
| Twinning Type | Twin Law (Plane) | Description | Primary Source |
|---|---|---|---|
| Simple | {100} | Two individual crystal segments joined on a single plane. | handbookofmineralogy.org |
| Lamellar (Polysynthetic) | {100} | Multiple, parallel twin planes creating thin, alternating layers. | handbookofmineralogy.org |
Crystal defects are interruptions in the regular, periodic arrangement of atoms within a crystal lattice. Techniques such as Transmission Electron Microscopy (TEM) are essential for observing and characterizing these imperfections at the nanoscale. eag.com TEM analysis allows for the direct imaging of defects like dislocations, stacking faults, and voids, which are not visible with conventional optical microscopy. eag.comnih.gov
In the tremolite-ferroactinolite amphibole series, TEM studies have been crucial for identifying specific types of crystal defects. High-resolution transmission electron microscope (TEM) analysis of synthetic amphiboles in this series has revealed the presence of chain-multiplicity faults (CMFs). researchgate.net CMFs are planar defects that represent localized errors in the width of the silicate (B1173343) double-chains that characterize amphiboles. While these studies noted a generally low concentration of CMFs, their presence is significant as they can influence the local structure and chemical behavior of the crystal. researchgate.net
In addition to CMFs, other planar defects related to the {100} plane, which is also the twin plane, have been observed in asbestiform varieties of calcic amphiboles. researchgate.net These defects can play a role in the development of fibrous habits by creating planes of weakness within the crystal structure. The characterization of such defects is critical for understanding the fundamental properties and potential applications of this compound and related amphiboles.
| Defect Type | Description | Method of Characterization | Primary Source |
|---|---|---|---|
| Chain-Multiplicity Faults (CMFs) | Planar defects representing errors in the width of the silicate double-chains. | Transmission Electron Microscopy (TEM) | researchgate.net |
| (100) Defect Planes | Planar defects occurring on the {100} plane, which also serves as the twin plane. | Electron Microscopy | researchgate.net |
Geological Occurrences and Petrogenetic Investigations of Ferroactinolite
Formation Mechanisms of Ferroactinolite in Metamorphic Rocks
This compound, an iron-rich end member of the tremolite-actinolite series of amphibole minerals, is a significant indicator of specific metamorphic conditions. Its formation is intrinsically linked to the pressure, temperature, and chemical composition of the protolith.
Greenschist and Blueschist Facies Metamorphism
This compound is a characteristic mineral of low-grade metamorphism, typically forming under the conditions of the greenschist and blueschist facies. researchgate.netexplorationinsights.com In greenschist facies, which occurs at temperatures of 300–450 °C and pressures of 2–10 kilobars, this compound forms in mafic igneous rocks like basalts and gabbros. The typical mineral assemblage in these rocks includes chlorite (B76162), epidote, and albite, with this compound developing in iron-rich compositions.
In the higher-pressure, lower-temperature environment of the blueschist facies, this compound can also be present. Here, it often coexists with minerals such as glaucophane, lawsonite, and epidote. The presence of this compound in these assemblages points to an iron-rich protolith that has undergone subduction zone metamorphism. In some instances, actinolite that formed during earlier sea-floor metamorphism (greenschist conditions) can be found as remnant cores rimmed by later blue amphibole, indicating a transition into the blueschist facies.
Association with Iron Formations and Skarn Deposits
The primary occurrences of the iron-rich members of the tremolite-actinolite series are within metamorphosed iron formations. explorationinsights.comoup.com In these silica-rich, iron-rich sedimentary rocks, this compound is commonly found in association with minerals such as magnetite, hematite (B75146), cummingtonite-grunerite, quartz, and biotite. explorationinsights.com The Jackson County Iron Formation in Wisconsin, USA, serves as a notable example of this association. explorationinsights.com
This compound is also a key mineral in certain types of skarn deposits, particularly calcic iron skarns. earthsci.org These deposits form through metasomatism at the contact between an igneous intrusion and carbonate host rocks. In this environment, this compound is typically part of the retrograde assemblage, forming after the initial high-temperature prograde minerals like garnet and pyroxene (B1172478). It is often associated with epidote, ilvaite, and magnetite. earthsci.orgpierrelanari.com In some magnesian skarns, amphiboles of the tremolite-ferroactinolite series are principal retrograde minerals.
Retrograde Metamorphic Pathways Involving this compound
This compound is frequently a product of retrograde metamorphism, where higher-grade metamorphic rocks are altered to a lower-grade mineral assemblage during exhumation and cooling. oup.comgeoscienceworld.org A common retrograde pathway involves the alteration of pyroxenes. In many mafic rocks, primary clinopyroxene is marginally altered to a pale green amphibole, often referred to as uralite, which is typically actinolitic in composition. geoscienceworld.org This process, known as uralitization, is driven by the action of water-rich fluids on the earlier-formed pyroxenes as temperatures decrease.
During the retrograde phase of metamorphism in mafic schists, a key reaction is the hydration of higher-temperature amphiboles (like hornblende) and pyroxenes to form actinolite and chlorite. This indicates a shift to greenschist facies conditions during the uplift and cooling of the metamorphic terrane.
Paragenetic Associations of this compound in Natural Systems
The minerals found in association with this compound provide crucial information about the geological conditions of its formation. These paragenetic associations vary depending on the specific geological setting.
In metamorphosed iron formations , this compound is typically found alongside:
Magnetite explorationinsights.com
Hematite explorationinsights.com
Cummingtonite-grunerite explorationinsights.com
Quartz explorationinsights.com
Biotite explorationinsights.com
Riebeckite explorationinsights.com
In greenschist and blueschist facies metamorphic rocks , common associated minerals include:
Chlorite ufrgs.br
Epidote ufrgs.br
Albite ufrgs.br
Glaucophane
Lawsonite
Pumpellyite oup.com
Stilpnomelane oup.com
In skarn deposits , this compound is often part of a retrograde assemblage that can include:
Hedenbergite (as a replacement) explorationinsights.com
Andradite explorationinsights.com
Ilvaite explorationinsights.com
Epidote earthsci.org
Magnetite earthsci.org
Calcite
Serpentine
Regional Metamorphic Studies and this compound Distribution
This compound is a widespread mineral in regionally metamorphosed terranes, although its presence is often confirmed through detailed petrographic and microprobe analysis.
Wales, United Kingdom : this compound has been identified in greenschist facies metamorphic rocks in several areas of Wales. A notable occurrence is within the Tal y Fan Intrusion in North Wales, where it forms as needle-like crystals rimming pyroxene in a low-grade metamorphic assemblage. researchgate.net
Wisconsin, USA : The Jackson County Iron Formation is a well-documented locality for this compound, where it occurs in association with other iron silicates and oxides. explorationinsights.com
Rhode Island, USA : this compound has also been reported from Cumberland, Providence County. explorationinsights.com
New South Wales, Australia : An occurrence of this compound is known from Black Perry Mountain. explorationinsights.com
Cape Province, South Africa : The mineral has been identified at Prieska. explorationinsights.com
Gongchangling, China : this compound is a component of the iron formations in this region, where it is found with magnetite. taylorandfrancis.com
Experimental Petrographic Reconstructions of this compound Formation
Laboratory experiments have been crucial in determining the stability and formation conditions of this compound. These studies involve subjecting synthetic or natural mineral assemblages to controlled high pressures and temperatures to replicate the conditions of metamorphism.
Experimental investigations have shown that the stability of this compound is highly dependent on temperature, pressure, and oxygen fugacity (fO2). oup.comgeoscienceworld.org At oxygen fugacities higher than the magnetite-quartz-fayalite buffer, this compound is not stable at any temperature. geoscienceworld.org The substitution of magnesium for iron significantly increases the thermal stability of the amphibole. geoscienceworld.org
Synthesis experiments have been conducted across a range of pressures and temperatures to delineate the stability field of this compound. For instance, studies have been performed from 2 to 10 kbar and 420° to 600°C under various oxygen fugacity buffers such as Ni-NiO, Co-CoO, and iron-magnetite (IM). researchgate.net The highest yields of synthetic this compound were achieved at 2 kbar and 420°C under the relatively oxidizing conditions of the Ni-NiO buffer. researchgate.net
Experimental reversals of the reaction: 2 this compound ⇌ 4 hedenbergite + 3 fayalite + 5 quartz + 2 water have been conducted over a range of 1 to 5 kbar and 500° to 525°C, providing constraints on the upper thermal stability of this compound. researchgate.net
The following interactive data table summarizes the conditions from various experimental studies on the formation and stability of this compound.
| Pressure (kbar) | Temperature (°C) | Oxygen Fugacity (fO2) Buffer | Experimental Outcome | Reference |
| 1 | ~570 | - | Upper stability limit determined. | researchgate.net |
| 1 - 5 | 500 - 525 | Co-CoO | Experimental reversals on the upper thermal stability reaction. | researchgate.net |
| 2 | 420 | Ni-NiO | Highest yields of synthetic actinolite. | researchgate.net |
| 2 - 10 | 420 - 600 | Ni-NiO, Co-CoO, IM | Synthesis experiments performed. | researchgate.net |
| 1 | 375 | - | Lowest stability point for actinolite with composition Mg25Fe75. | uchicago.edu |
| 1 | >500 | - | Complete solid solution between tremolite and this compound. | uchicago.edu |
| 1 | 780 | - | Breakdown of natural actinolite (Fe-number = 0.22) to Cpx + Opx + Qz + H2O. | oup.com |
| 4 | 850 | - | Breakdown of natural actinolite (Fe-number = 0.22) to Cpx + Opx + Qz + H2O. | oup.com |
Experimental and Theoretical Studies on Ferroactinolite Stability and Phase Equilibria
Hydrothermal Investigations of Ferroactinolite Phase Stability
Hydrothermal experiments, which simulate the conditions of water-rock interaction at elevated temperatures and pressures, have been fundamental in determining the stability limits of this compound.
Early and subsequent hydrothermal studies have mapped the pressure-temperature (P-T) conditions under which this compound is stable. Synthesis experiments have been conducted over a range of 2 to 10 kilobars (kbar) and 420° to 600°C. researchgate.net The upper thermal stability of this compound is marked by its breakdown to other mineral assemblages. For instance, at 1000 bars water pressure, the iron end-member, this compound, shows a stability field that extends to different temperatures depending on the bulk composition of the system. uchicago.eduuchicago.edu
Experimental reversals on the reaction: 2 this compound ⇌ 4 hedenbergite + 3 fayalite + 5 quartz + 2 water were obtained over the range of 1 to 5 kbar and 500° to 525°C. researchgate.net The stability of actinolite is also influenced by its magnesium content, with the thermal stability decreasing with an increasing iron-to-magnesium ratio. oup.com For Mg-rich actinolites, the breakdown temperature can be as high as 780°C at 1 kbar and 850°C at 4 kbar, where it decomposes to clinopyroxene, orthopyroxene, quartz, and water. oup.comoup.com
Pressure-Temperature Stability Data for this compound and Related Reactions
| Pressure (kbar) | Temperature (°C) | Reaction/Observation | Reference |
|---|---|---|---|
| 1 | ~500 - 525 | This compound breakdown to Hedenbergite + Fayalite + Quartz + Water | researchgate.net |
| 5 | ~500 - 525 | This compound breakdown to Hedenbergite + Fayalite + Quartz + Water | researchgate.net |
| 1 | 780 | Breakdown of natural actinolite (Fe-number = 0.22) to Clinopyroxene + Orthopyroxene + Quartz + Water | oup.comoup.com |
| 4 | 850 | Breakdown of natural actinolite (Fe-number = 0.22) to Clinopyroxene + Orthopyroxene + Quartz + Water | oup.comoup.com |
| 2 | 420 | High yields of synthetic this compound | researchgate.net |
Oxygen fugacity (fO₂), a measure of the availability of free oxygen in a system, plays a critical role in the stability of iron-bearing minerals like this compound. bris.ac.ukresearchgate.netresearchgate.netgoldschmidtabstracts.infoarxiv.org Hydrothermal experiments have shown that the synthesis and stability of this compound are sensitive to the prevailing oxygen fugacity. The highest yields of synthetic this compound have been achieved at the relatively oxidizing conditions of the Nickel-Nickel Oxide (Ni-NiO) buffer. researchgate.net
Experiments conducted at different oxygen fugacities, such as those defined by the Cobalt-Cobalt Oxide (Co-CoO) and Iron-Magnetite (IM) buffers, have helped to constrain the stability field of this compound with respect to other iron-bearing phases. researchgate.net For instance, experiments on the upper thermal stability of this compound were conducted with the fO₂ defined by the Co-CoO buffer. researchgate.net The stability of this compound is limited by reactions that can be influenced by the oxidation state of iron.
Thermodynamic Properties of this compound
The thermodynamic properties of this compound, such as its standard entropy and enthalpy of formation, are essential for calculating its stability under various geological conditions and for constructing phase diagrams.
The standard entropy (S°) and enthalpy of formation (ΔHf°) of pure this compound have been derived through a thermodynamic analysis of experimental reversal data. By modeling the miscibility gap between actinolite and grunerite as a regular solution, researchers have been able to perform an internal consistency analysis of experimental reversals for the breakdown reaction of this compound. researchgate.netresearchgate.net This analysis yielded best-fit values of 696.4 J/K·mol for S° and -10,518.2 kJ/mol for ΔHf° for pure this compound. researchgate.netresearchgate.net Another study derived an enthalpy of formation of -10534.966 kJ/mol for end-member this compound. researchgate.net
Thermodynamic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Standard Entropy (S°) | 696.4 J/K·mol | researchgate.netresearchgate.net |
| Standard Enthalpy of Formation (ΔHf°) | -10,518.2 kJ/mol | researchgate.netresearchgate.net |
| Standard Enthalpy of Formation (ΔHf°) | -10534.966 kJ/mol | researchgate.net |
The calculation of invariant point arrays, where multiple reaction curves meet in P-T space, is a powerful tool for understanding the phase relationships of a mineral. For this compound, a Schreinemakers analysis of the invariant point array involving the phases this compound, grunerite, hedenbergite, fayalite, quartz, and water has been performed. researchgate.netresearchgate.net This analysis indicates that the stable reaction defining the upper stability limit of this compound is: 7 this compound ⇌ 14 hedenbergite + 3 grunerite + 4 quartz + 4 water. researchgate.net
This suggests that some previously studied reactions might be metastable. researchgate.netresearchgate.net The invariant point for this system is estimated to lie at very low pressures, potentially below 1 atmosphere. researchgate.net
Experimental Characterization of Miscibility Gaps in Amphibole Solid Solutions Involving this compound
This compound is part of the tremolite-ferroactinolite solid solution series. tulane.edu Experimental studies have investigated the extent of solid solution and the presence of miscibility gaps with other amphibole groups. A significant miscibility gap exists between calcic amphiboles, like this compound, and the cummingtonite-grunerite series of (Mg,Fe)-amphiboles. alexstrekeisen.itgeoscienceworld.org This is evidenced by the common coexistence of actinolite-cummingtonite and this compound-grunerite pairs in metamorphic rocks. alexstrekeisen.it
The miscibility gap is influenced by temperature and composition. At temperatures above 500°C, a complete mixed-crystal region exists between tremolite and this compound. uchicago.eduuchicago.edu However, at lower temperatures, this complete solid solution may be interrupted. The modeling of the miscibility gap between actinolite and grunerite as a regular solution with a specific interaction parameter (W = 15.3 kJ) was a key component in the thermodynamic analysis used to derive the properties of this compound. researchgate.netresearchgate.net Transmission electron microscopy of synthetic actinolite has revealed a considerable spread in compositions, with calcium contents ranging from 0.5 to 2.0 atoms per formula unit, indicating complex solid solution behavior even in experimental products. researchgate.netresearchgate.net
Theoretical Modeling of this compound Phase Transitions
Theoretical modeling of this compound phase transitions is a field that, despite its importance in understanding the behavior of this mineral in various geological settings, has seen limited direct investigation through first-principles calculations such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations. Much of the current understanding of this compound stability and phase equilibria is derived from thermodynamic modeling that is heavily reliant on experimental data.
Computational mineral physics provides a powerful set of tools to investigate the properties of minerals at the atomic level, offering insights that can complement and extend experimental findings. These methods can be used to predict crystal structures, equations of state, vibrational properties, and thermodynamic parameters from fundamental quantum mechanical principles. For many silicate (B1173343) minerals, DFT calculations have been successfully employed to model their behavior under a range of pressure and temperature conditions.
In the broader context of amphibole minerals, theoretical studies have been undertaken to understand aspects such as cation ordering. researchgate.net For instance, the arrangement of Fe²⁺ and Mg²⁺ over the different crystallographic sites in the actinolite-tremolite series influences the stability of the mineral. While not directly modeling phase transitions, these studies provide a foundation for understanding the energetic properties of these complex silicates. The computational approaches used in such studies, which involve calculating the total energy for different atomic configurations, are fundamental to predicting phase stability.
The stability of this compound is intricately linked to several potential phase transitions and breakdown reactions. Experimental work has established that at elevated temperatures, this compound breaks down to a mixture of other minerals, including hedenbergite, fayalite, quartz, and grunerite. researchgate.net A key metastable reaction investigated experimentally is:
2 Ca₂Fe₅Si₈O₂₂(OH)₂ (this compound) ⇌ 4 CaFeSi₂O₆ (hedenbergite) + 3 Fe₂SiO₄ (fayalite) + 5 SiO₂ (quartz) + 2 H₂O researchgate.net
However, the stable reaction defining the upper thermal stability of this compound is thought to be:
7 Ca₂Fe₅Si₈O₂₂(OH)₂ (this compound) ⇌ 14 CaFeSi₂O₆ (hedenbergite) + 3 Fe₇Si₈O₂₂(OH)₂ (grunerite) + 4 SiO₂ (quartz) + 4 H₂O researchgate.net
A comprehensive theoretical modeling study of these phase transitions would involve calculating the Gibbs free energy of all the participating mineral phases as a function of pressure and temperature. The phase with the lowest Gibbs free energy under a given set of conditions is the most stable. The transition pressure and temperature are the points at which the Gibbs free energies of the reactant and product assemblages are equal.
The Gibbs free energy (G) is calculated as:
G(P, T) = E₀ + PV + Fvib(T)
where E₀ is the static energy at 0 K, P is the pressure, V is the volume, and Fvib is the vibrational free energy, which includes the zero-point energy and the temperature-dependent vibrational contribution. These components can be calculated using DFT combined with lattice dynamics calculations.
Table 1: Experimentally Derived Thermodynamic Properties of Pure this compound
| Property | Value | Unit |
| Standard Entropy (S°) | 696.4 | J/K·mol |
| Enthalpy of Formation (Hf°) | -10,518.2 | kJ/mol |
| Data from a thermodynamic analysis of experimental reversals. researchgate.net |
A theoretical investigation into this compound phase transitions would likely proceed in the following manner:
Structural Optimization: The crystal structures of this compound and all relevant product phases (hedenbergite, fayalite, quartz, grunerite) would be optimized at 0 K using DFT to find their lowest energy configurations.
Equation of State: The energy of each mineral would be calculated at a range of volumes to determine their pressure-volume relationship (equation of state).
Phonon Calculations: Lattice dynamics calculations would be performed to obtain the phonon dispersion curves and vibrational density of states for each phase. This information is essential for calculating the vibrational free energy.
Gibbs Free Energy Calculation: The static energy, pressure-volume term, and vibrational free energy would be combined to calculate the Gibbs free energy of each phase over a range of pressures and temperatures.
Phase Diagram Construction: By comparing the Gibbs free energies of the reactant and product assemblages, the pressure-temperature stability field of this compound and the phase boundaries for its breakdown reactions could be determined theoretically.
Such theoretical studies would provide valuable insights into the atomistic mechanisms of this compound phase transitions and could help to resolve uncertainties in the phase diagram that may be difficult to address experimentally. Furthermore, theoretical modeling can be extended to investigate the effects of chemical substitutions (e.g., Mg for Fe) on the stability of actinolite-series minerals. The continued development of computational methods and increasing computational power hold promise for future detailed theoretical investigations of the phase equilibria of complex minerals like this compound.
Advanced Analytical Methodologies for Ferroactinolite Characterization
Electron Microprobe Analysis (EMPA) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) in Ferroactinolite Compositional Studies
Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) are fundamental non-destructive techniques for determining the elemental composition of this compound. wikipedia.orgiagi.or.idub.edu These methods use a focused beam of electrons to generate characteristic X-rays from a small volume of a sample. wikipedia.orgnanoscience.com By analyzing the energy and intensity of these X-rays, the elemental makeup of the mineral can be precisely quantified. nanoscience.comutexas.edu
In the study of this compound, which is part of the tremolite-ferroactinolite solid solution series, these techniques are essential for determining the relative proportions of magnesium (Mg) and iron (Fe). mdpi.comusra.edu The composition is often expressed as the ratio X = Mg/(Mg + Fe²⁺). mdpi.comusra.edu SEM-EDS provides rapid qualitative and semi-quantitative analysis, making it suitable for initial characterization and for obtaining relationships between spectral data and chemical composition. mdpi.combmfwf.gv.at For high-precision, quantitative data, wavelength-dispersive electron microprobe analysis (WD-EPMA) is often the preferred method. researchgate.net
These analyses are critical for classifying members within the series: tremolite (0.9 ≤ X ≤ 1), actinolite (0.5 < X < 0.9), and this compound (X < 0.5). usra.edu The data obtained from EMPA and SEM-EDS can be converted to atoms per formula unit (apfu) based on 23 oxygen atoms to understand the cation distribution within the mineral's crystal structure. arizona.edu Besides major elements like Ca, Fe, Mg, and Si, these techniques can also detect and quantify common impurities such as titanium (Ti), aluminum (Al), manganese (Mn), sodium (Na), and potassium (K). mindat.orghandbookofmineralogy.org
Table 1: Representative Composition of an Amphibole in the Ferro-actinolite Range by SEM-EDS Note: This table presents hypothetical but realistic data for illustrative purposes based on typical findings.
| Oxide | Weight % |
|---|---|
| SiO₂ | 49.89 |
| FeO | 30.62 |
| MgO | 4.59 |
| CaO | 10.99 |
| Na₂O | 0.11 |
| K₂O | 0.08 |
| Al₂O₃ | 0.75 |
| TiO₂ | 1.04 |
| MnO | 0.07 |
| Total | 98.14 |
X-ray Diffraction (XRD) and Synchrotron X-ray Powder Diffraction (XRPD) for this compound Structure Determination
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of this compound. arizona.edu The method involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. psi.ch The resulting diffraction pattern is a unique fingerprint of the mineral's crystal lattice. psi.ch For this compound, XRD confirms its monoclinic crystal system and C2/m space group. mindat.orghandbookofmineralogy.orgwebmineral.com
Analysis of the XRD pattern allows for the precise calculation of the unit cell parameters: a, b, c, and the angle β. arizona.edu These parameters are sensitive to the mineral's composition, particularly the Fe/Mg ratio. As iron content increases from tremolite to this compound, the unit cell dimensions and volume generally increase. arizona.edu
Synchrotron X-ray Powder Diffraction (XRPD) is a more advanced form of XRD that uses the highly intense and collimated X-ray beams produced by a synchrotron source. psi.chdectris.com This results in significantly higher resolution, better signal-to-noise ratio, and faster data acquisition compared to conventional laboratory XRD. psi.ch The high quality of SR-XRPD data is crucial for refining complex crystal structures, identifying minor crystalline phases, and studying subtle structural changes under different conditions, such as high pressure. psi.chresearchgate.nethpstar.ac.cnresearchgate.netresearchgate.net Studies have utilized synchrotron XRPD to investigate the compressibility and structural stability of minerals in the tremolite-actinolite series under various pressure-transmitting media. hpstar.ac.cnresearchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | mindat.orghandbookofmineralogy.org |
| Space Group | C2/m | mindat.orghandbookofmineralogy.org |
| a | 9.91 Å | mindat.org |
| b | 18.17 Å | mindat.org |
| c | 5.27 Å | mindat.org |
| β | 104.98° | mindat.org |
| Unit Cell Volume | 916.69 ų | mindat.org |
Spectroscopic Investigations of this compound
Spectroscopic methods probe the vibrational properties of molecules and crystal lattices, providing insights into chemical composition and atomic arrangements that complement diffraction and microprobe techniques.
Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light from a sample. mdpi.com It is particularly effective for characterizing minerals in the tremolite-ferroactinolite series, offering a rapid method for estimating composition with micrometric resolution. mdpi.comusra.edu
The Raman spectrum of this compound in the low-wavenumber region (typically 100-1100 cm⁻¹) contains several characteristic peaks. mdpi.com The region below 200 cm⁻¹ is generally associated with lattice vibrations. mdpi.com Vibrations related to Mg-OH and Fe-OH, as well as Si-O-Si bending motions, are found between 300 and 600 cm⁻¹. mdpi.comresearchgate.net
The most prominent feature in this region is a strong band related to the symmetric stretching of the Si-O-Si bonds, which appears around 675 cm⁻¹ in Mg-rich tremolite. mdpi.comusra.edu As the heavier Fe²⁺ ion substitutes for Mg²⁺ along the series towards this compound, this main peak systematically shifts to a lower wavenumber (down to ~667 cm⁻¹). mdpi.comusra.edu This linear relationship between the peak position and the Mg/(Mg + Fe²⁺) ratio allows for the quantitative estimation of the mineral's composition directly from the Raman spectrum. mdpi.com
Table 3: Key Raman Bands in the Low-Wavenumber Region for the Tremolite-Ferroactinolite Series
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| < 200 | Lattice vibrations |
| 300 - 600 | Mg-OH, Fe-OH vibrations; Si-O-Si bending |
| ~667 - 675 | Si-O-Si symmetric stretching (Ag symmetry) |
| > 750 | O-Si-O stretching; Si-O-Si asymmetric stretching |
The high-wavenumber region of the Raman spectrum (3600–3700 cm⁻¹) reveals information about the hydroxyl (OH) groups in the this compound structure. mdpi.comusra.edu The frequency of the OH stretching vibrations is highly sensitive to the local cationic environment, specifically the occupancy of the three nearest octahedral metal sites (M1 and M3 sites), which can be occupied by either Mg²⁺ or Fe²⁺. mdpi.comusra.edu
In pure tremolite, where all three sites are occupied by Mg, a single sharp peak is observed around 3675 cm⁻¹. usra.edu As iron substitutes for magnesium, additional bands appear, corresponding to different combinations of Mg and Fe cations surrounding the OH group (e.g., Mg-Mg-Fe, Mg-Fe-Fe, Fe-Fe-Fe). mdpi.com The number, position, and relative intensities of these OH stretching bands are directly related to the Mg/(Mg + Fe²⁺) ratio, providing an independent Raman-based method for determining the composition of this compound. mdpi.com
Micro-Raman mapping is a powerful extension of Raman spectroscopy that allows for the visualization of compositional variations across a sample. mdpi.comnih.govusra.eduresearchgate.net By collecting a full Raman spectrum at each point in a grid pattern on the sample surface, a map can be generated that displays a specific spectral parameter, such as the position of the main Si-O-Si stretching peak. mdpi.comusra.edu
This technique is highly effective for studying compositional zoning in this compound crystals. mdpi.com As the position of the ~670 cm⁻¹ peak is directly correlated with the Fe/Mg ratio, a map of this peak's wavenumber provides a direct image of the iron and magnesium distribution within the crystal. mdpi.comusra.edu This allows researchers to visualize growth patterns, diffusion gradients, and other petrologically significant textures at a microscopic scale without sample preparation. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Hydroxyl and Metal-Hydroxyl Vibrations
Infrared (IR) spectroscopy is a powerful tool for investigating the local environments of hydroxyl (OH) groups within the this compound structure. The fundamental OH-stretching frequencies are particularly sensitive to the cations occupying the adjacent M1 and M3 crystallographic sites. geologyscience.ru In the tremolite-ferroactinolite series, four primary nearest-neighbor cation configurations around the OH group give rise to distinct absorption bands. These configurations are (MgMgMg), (MgMgFe²⁺), (MgFe²⁺Fe²⁺), and (Fe²⁺Fe²⁺Fe²⁺). geologyscience.ru
By fitting the complex IR spectra, the intensities of these peaks can be used to estimate the populations of Mg²⁺, Fe²⁺, and Fe³⁺ in the M1 and M3 positions. geoscienceworld.org For instance, studies on the actinolite series have successfully assigned specific peaks to these various cation distributions. geoscienceworld.org The presence of Fe³⁺ can also be identified, as infrared spectral studies on actinolite have revealed the formation of Fe³⁺-OH complexes. nih.gov However, research comparing IR and Mössbauer spectroscopy has suggested that sample preparation for IR spectroscopy, such as creating KBr discs, can lead to the loss of OH groups and oxidation of Fe²⁺, potentially affecting the accuracy of site population estimates, especially in iron-rich samples. geoscienceworld.org
Mössbauer Spectroscopy for Iron Oxidation States and Site Preferences
Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a highly effective method for determining the oxidation states and site distribution of iron atoms in this compound. This technique can distinguish between ferrous (Fe²⁺) and ferric (Fe³⁺) iron and provide information about their coordination environments. mdpi.com
In studies of the actinolite series, Mössbauer spectra have been resolved into multiple quadrupole-split doublets. Specifically, three distinct ferrous doublets can be assigned to Fe²⁺ ions located in the M1, M2, and M3 crystallographic sites. geoscienceworld.org This resolution allows for the calculation of Fe²⁺ site occupancies for each of these positions. Furthermore, ferric doublets have also been resolved, enabling the calculation of the Fe³⁺/total Fe ratio from peak intensities, with results showing good agreement with chemical analyses. geoscienceworld.org The broad nature of the ferric peaks suggests that Fe³⁺ ions are distributed over several sites. geoscienceworld.org
Comparative studies have indicated that Mössbauer spectroscopy provides more accurate Fe²⁺ site population data than infrared spectroscopy, particularly for iron-rich members of the series like this compound. geoscienceworld.org The results from Mössbauer analysis support the deduction that the relative enrichment of Fe²⁺ in actinolites follows the order M1 > M3 ≥ M2. geoscienceworld.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect species that have unpaired electrons. In this compound, this makes it particularly useful for studying paramagnetic ions such as Fe³⁺ and Mn²⁺. nih.gov
EPR studies performed on natural actinolite have identified resonance signals characteristic of these ions. The room temperature EPR spectrum typically reveals two main resonance signals, one at a g-value of approximately 4.3, attributed to Fe³⁺, and another at a g-value of about 2.0, which is characteristic of Mn²⁺. nih.gov The signal for Mn²⁺ often exhibits a distinctive six-line hyperfine structure. nih.gov
By studying the EPR spectra at various temperatures, further insights into the material's properties can be gained. For example, the number of spins participating in the resonance can be calculated at different temperatures. nih.gov This allows for the calculation of the paramagnetic susceptibility (χ), which typically increases as the temperature decreases, in accordance with Curie's law. nih.gov
Near-Infrared (NIR) Spectroscopy for Hydroxyl Content and Alteration
Near-infrared (NIR) spectroscopy is a valuable technique for analyzing hydroxyl content and assessing alteration in hydrous minerals like this compound. The NIR region of the electromagnetic spectrum contains overtone and combination bands of fundamental molecular vibrations, such as the O-H stretching and bending modes. mdpi.com
In hydrous silicates, distinct spectral regions can be identified. These include the first overtone of the fundamental hydroxyl stretching mode, combination bands related to water molecules, and combination bands from the stretching and deformation modes of metal-hydroxyl (M-OH) units. While specific studies on this compound are limited, research on analogous iron-bearing sheet silicates like chlorite (B76162) demonstrates the utility of NIR spectroscopy. In these minerals, NIR band positions have been shown to correlate with the Fe/(Fe + Mg) ratio. This indicates that NIR spectroscopy can be used to track compositional variations within the solid solution series. The technique is particularly fast and efficient for identifying hydroxyl-bearing minerals, making it a useful tool for mapping hydrothermal alteration zones.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Microstructure and Cation Ordering in this compound
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for examining the microstructure of this compound at the nanoscale. These techniques can reveal features such as crystal defects, twinning, and intergrowths with other minerals. For instance, TEM has been used to characterize synthetic actinolites, revealing the presence of chain-multiplicity faults. researchgate.net It is also a critical method for determining the dimensional distribution of asbestiform amphiboles and identifying fibrous minerals in complex mixtures. researchgate.net
HRTEM, in particular, has the potential to provide direct imaging of the crystal lattice, offering insights into local structural order and the arrangement of cations within the different crystallographic sites (M1, M2, M3, M4). While detailed HRTEM studies specifically on cation ordering in this compound are not widely published, the technique is well-established for investigating such phenomena in other complex silicates. By analyzing lattice fringes and diffraction patterns, researchers can identify ordering patterns of cations like Fe²⁺ and Mg²⁺, which influence the mineral's physical and thermodynamic properties. Studies on related amphiboles have noted that the distribution of Fe²⁺ and Mg between the M sites is dependent on the temperature of formation, with higher temperatures often leading to more disordered arrangements. arizona.edu
Optical Property Measurements and Their Correlation with this compound Composition
The optical properties of minerals in the tremolite-actinolite-ferroactinolite series are directly correlated with their chemical composition, specifically the ratio of iron to magnesium. As the iron content increases towards the this compound endmember, there are systematic changes in properties such as refractive index and birefringence. geoscienceworld.orgwikipedia.org
Refractive Indices and Birefringence Trends
The principal refractive indices (nα, nβ, and nγ) all increase with increasing iron content. geoscienceworld.org Studies based on a large number of samples from the series have shown that the relationships are not uniformly linear for all indices. While the principal refractive indices nγ and nβ show a linear increase with respect to the substitution towards this compound, the behavior of nα is more complex. geoscienceworld.org The trend for nα is best modeled by two separate lines with a change in slope occurring between 26% and 32% this compound content. geoscienceworld.org
Birefringence (the difference between the highest and lowest refractive indices, nγ - nα) also exhibits a non-linear trend with composition. It is best modeled by considering two populations, with a linear decrease from 0 to 26% this compound content, followed by a linear increase from 32% to 100% this compound. rruff.info The fibrillar, or asbestiform, habit can also induce anomalous optical properties due to the composite nature of the fiber bundles and twinning. geologyscience.ruscispace.com
The predicted end-member values for the principal refractive indices of pure this compound have been determined through regression analysis of extensive datasets. researchgate.netgeoscienceworld.org
Table 1: Predicted End-Member Refractive Indices for this compound
| Refractive Index | Predicted Value |
|---|---|
| nα | 1.661 ± 0.005 |
| nβ | 1.692 ± 0.004 |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tremolite |
| Actinolite |
| Magnesium (Mg²⁺) |
| Ferrous Iron (Fe²⁺) |
| Ferric Iron (Fe³⁺) |
| Manganese (Mn²⁺) |
Extinction Angle Variations and Their Structural Significance
The extinction angle is a critical optical parameter in the characterization of minerals, particularly in monoclinic amphiboles like this compound. This angle, measured between the c-crystallographic axis and the Z optical direction (Z ∧ c) on the (010) plane, is influenced by the mineral's chemical composition and crystal structure. handbookofmineralogy.orggeoscienceworld.org In the tremolite-actinolite-ferroactinolite series, the extinction angle generally varies with the iron-to-magnesium ratio. rruff.info
For this compound, the typical extinction angle (Z ∧ c) ranges from approximately 12.5° to 17°. handbookofmineralogy.orgmindat.org However, significant variations from this range have been documented and are linked to specific compositional and structural factors. Research on the tremolite-actinolite-ferroactinolite series has revealed that changes in the extinction angle, along with other optical properties and cell parameters, can indicate discontinuities within the solid solution series. researchgate.netscispace.com
One notable variation occurs at an intermediate composition within the series. Studies have reported a discontinuity in the trend of extinction angles in samples containing 26% to 32% of the this compound component. researchgate.netscispace.comresearchgate.net The highest extinction angle, reaching up to 24°, has been observed in a sample with approximately 28% this compound content, a value significantly higher than that of the tremolite end-member. rruff.infogeologyscience.ru These variations are thought to be related to substitutions within the crystal lattice, such as the tschermakite substitution, which involves the replacement of Si by Al in tetrahedral sites and a corresponding change in cations at octahedral sites. researchgate.netscispace.comresearchgate.net
Structurally, the extinction angle is sensitive to the arrangement of atoms within the monoclinic crystal system. alexstrekeisen.it Polysynthetic twinning on the {100} plane, a common feature in amphiboles, can also lead to anomalous extinction angles and other optical effects, confounding standard identification methods. researchgate.netgeologyscience.ru For monoclinic crystals where the Y optical direction is parallel to the b crystallographic axis (as is the case for this compound), the measured extinction angle relative to the {110} cleavage trace will only equal the true Z ∧ c on a perfect (010) section. handbookofmineralogy.orggeoscienceworld.org On other sections, the maximum extinction angle may exceed the true value. geoscienceworld.orggeologyscience.ru
| Composition/Condition | Typical Extinction Angle (Z ∧ c) | Observed Variations | Potential Structural Significance |
|---|---|---|---|
| Standard this compound | 12.5° - 17° handbookofmineralogy.orgmindat.org | N/A | Normal monoclinic symmetry. handbookofmineralogy.org |
| 26-32% this compound Component | Variable | Discontinuity in optical properties. researchgate.netscispace.com | Possible increase in tschermakite substitution. scispace.comresearchgate.net |
| ~28% this compound Component | Variable | Can reach up to 24°. rruff.infogeologyscience.ru | Peak compositional influence on the optical orientation. |
| Presence of {100} Twinning | Variable | Anomalous angles, potential for parallel extinction. researchgate.netgeologyscience.ru | Twinning alters the optical properties on the (010) plane. geologyscience.ru |
Anomalous Optical Phenomena in Fibrous this compound
The fibrous or asbestiform habit of this compound introduces significant complexities to its optical characterization, leading to several anomalous phenomena not observed in its non-fibrous (massive) counterparts. geologyscience.ruresearchgate.net These anomalies are primarily the result of the mineral's fibrillar structure, where individual crystals are extremely fine and aggregate into parallel bundles. geologyscience.ruasme.org When the width of these individual fibrils is less than a few tenths of a micrometer, their collective optical properties can deviate substantially from those of a single, larger crystal. rruff.infogeologyscience.ru
The most prominent anomalous property is the exhibition of "uniaxial-like" optical behavior in a mineral that is fundamentally biaxial. geologyscience.ruresearchgate.net This includes parallel or near-parallel extinction and the appearance of only two principal refractive indices instead of the expected three. researchgate.netgeologyscience.ru Parallel extinction, where the fiber extinguishes when aligned with the polarizer's vibration direction, is more characteristic of orthorhombic minerals like anthophyllite, but it is frequently observed in asbestiform monoclinic amphiboles, including this compound. researchgate.netminpet.orgtulane.edu This effect arises from the random orientation of tightly packed fibrils around a common fiber axis, which averages the optical properties to a higher symmetry. researchgate.netgeologyscience.ru
Another significant factor contributing to anomalous optical properties is the prevalence of {100} twinning in fibrous amphiboles. geologyscience.ruscispace.com This type of twinning can produce orthorhombic optical symmetry, leading to parallel extinction. geologyscience.ru In some fibrous, non-asbestiform habits described as "byssolitic," fibers may fail to go to extinction at all when viewed on or near the (010) plane, an effect also attributed to {100} twinning. geologyscience.ruscispace.com
Due to this wide range of potential optical behaviors, from normal inclined extinction to anomalous parallel extinction, relying solely on the extinction angle is not recommended for distinguishing asbestiform from non-asbestiform varieties of this compound. researchgate.netresearchgate.netgeologyscience.ru While these anomalous properties can complicate identification, the fibrillar structure itself remains the defining characteristic of the asbestiform habit. researchgate.netgeologyscience.ru
| Phenomenon | Description | Primary Cause | Observed in |
|---|---|---|---|
| Uniaxial-like Properties | Exhibits parallel extinction and only two principal refractive indices. geologyscience.ruresearchgate.net | Fibrillar structure with very fine, tightly packed fibrils (<0.2 µm). researchgate.netgeologyscience.ru | Asbestiform this compound. geologyscience.ru |
| Parallel Extinction | Fibers extinguish when parallel to the polarizer's vibration direction. researchgate.net | Fibrillar structure and/or {100} twinning. researchgate.netgeologyscience.ru | Asbestiform this compound. researchgate.netgeologyscience.ru |
| Incomplete Extinction | Fibers do not go to complete extinction during stage rotation. geologyscience.ru | Likely due to {100} twinning. geologyscience.ruscispace.com | "Byssolitic" fibrous habits. geologyscience.ru |
| Orthorhombic Optical Symmetry | Displays biaxial properties consistent with a higher symmetry system. geologyscience.ru | {100} twinning. geologyscience.ru | Some fibrous samples. geologyscience.ruscispace.com |
Geochemical Research on Ferroactinolite and Associated Rock Systems
Trace Element Geochemistry of Ferroactinolite
The incorporation of trace elements into the crystal structure of this compound is governed by the principles of ionic substitution, where elements with similar ionic radii and charge can replace the major cations (Ca²⁺, Fe²⁺, Mg²⁺, Si⁴⁺). The partitioning of these elements between this compound and coexisting minerals or melts is sensitive to pressure, temperature, and the composition of the surrounding medium. cas.cnresearchgate.net
Research on calcic amphiboles, including the actinolite series, indicates that the M4 crystallographic site, which accommodates Ca²⁺, can also host large ion lithophile elements (LILE) such as Strontium (Sr) and Barium (Ba), as well as some rare earth elements. cas.cn Transition metals like Manganese (Mn), Cobalt (Co), and Vanadium (V) can substitute for Fe²⁺ in the M1, M2, and M3 sites. wikipedia.orgrockidentifier.com High field strength elements (HFSE), such as Zirconium (Zr), Hafnium (Hf), Niobium (Nb), and Tantalum (Ta), are generally incompatible in the amphibole structure and tend to be excluded. epa.gov
The specific trace element signature of this compound can therefore be used to trace the geochemical evolution of the rocks in which it is found. For instance, elevated concentrations of certain transition metals may reflect the composition of the protolith, while the abundance of LILE can provide information about the metasomatic fluids involved in its formation.
Table 1: Representative Trace Element Partitioning in Calcic Amphiboles
| Element | Partition Coefficient (D) Mineral/Melt | Compatibility in this compound |
| Sr | ~0.5 - 1.5 | Moderately Compatible |
| Ba | ~0.2 - 0.8 | Incompatible to Moderately Incompatible |
| V | > 2 | Compatible |
| Cr | > 5 | Highly Compatible |
| Co | ~2 - 4 | Compatible |
| Ni | ~1.5 - 3 | Compatible |
| Zr | < 0.1 | Highly Incompatible |
| Nb | < 0.1 | Highly Incompatible |
Note: Partition coefficients are generalized from studies on calcic amphiboles and can vary significantly with changes in pressure, temperature, and melt composition.
Rare Earth Element (REE) Patterns in this compound-Bearing Assemblages
The distribution of rare earth elements (REE) in this compound and its associated minerals provides a powerful tool for understanding petrogenetic processes. The REE patterns in amphiboles are characterized by a concave-upward shape when normalized to chondrite values. researchgate.net
This pattern is a result of the crystallographic control on REE incorporation. The M4 site in the amphibole structure preferentially accommodates the middle rare earth elements (MREE) due to their ionic radii being most similar to that of Ca²⁺. cas.cn Consequently, this compound typically shows an enrichment in MREE relative to both the light rare earth elements (LREE) and heavy rare earth elements (HREE). researchgate.net
Stable Isotope Systematics in this compound Formation Environments
The study of stable isotopes, particularly oxygen (δ¹⁸O) and hydrogen (δD), in hydrous minerals like this compound offers critical information about the origin and temperature of the fluids present during metamorphism and metasomatism. stanford.edustanford.edu As a hydrous silicate (B1173343), this compound incorporates hydroxyl (OH)⁻ groups into its structure, allowing for the analysis of both oxygen and hydrogen isotopic compositions.
The isotopic composition of this compound reflects the isotopic composition of the fluid from which it crystallized, corrected for temperature-dependent fractionation factors. semineral.es For instance, this compound formed in equilibrium with metamorphic fluids derived from seawater will have a distinctly different isotopic signature compared to that formed from magmatic or meteoric waters. researchgate.net
By analyzing the δ¹⁸O and δD values of this compound and coexisting minerals, it is possible to:
Determine the source of the metamorphic or metasomatic fluids (e.g., marine, magmatic, meteoric). stanford.edu
Estimate the temperature of mineral formation, provided that isotopic equilibrium was achieved between two or more minerals.
Trace the evolution of fluid-rock interaction within a given geological setting.
Geochemical Proxies for Redox Conditions during this compound Crystallization
As an iron-rich mineral, this compound holds potential as a proxy for the redox conditions (oxygen fugacity) of its formation environment. The ratio of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within the mineral's crystal structure can be indicative of the prevailing redox state. However, post-crystallization oxidation can alter this ratio, complicating its use as a primary redox indicator.
A more robust approach involves the use of iron stable isotopes (δ⁵⁶Fe). researchgate.net Iron possesses four stable isotopes, and the fractionation between them is sensitive to redox transformations. researchgate.net During geological processes, oxidation-reduction reactions can lead to the preferential partitioning of heavier or lighter iron isotopes into different minerals.
Studies have shown that minerals rich in Fe³⁺ tend to be enriched in the heavier isotopes of iron, while minerals dominated by Fe²⁺, such as this compound, are expected to be isotopically lighter. researchgate.net Therefore, the δ⁵⁶Fe value of this compound, when compared to coexisting iron-bearing minerals like magnetite (Fe₃O₄) or hematite (B75146) (Fe₂O₃), can provide a quantitative constraint on the redox conditions at the time of crystallization. researchgate.netfsu.eduwhiterose.ac.uk This approach is particularly valuable in understanding the geochemical environment of iron formations and other iron-rich metamorphic rocks where this compound is a common constituent. handbookofmineralogy.org
Interrelationships and Solid Solutions Within the Amphibole Supergroup: the Case of Ferroactinolite
Compositional Exchange Mechanisms in the Tremolite-Actinolite-Ferroactinolite Series
The tremolite-actinolite-ferroactinolite series is defined by the substitution of ferrous iron (Fe²⁺) for magnesium (Mg²⁺) within the octahedral sites (M1, M2, M3) of the amphibole structure. This substitution is nearly complete, resulting in a continuous solid solution between the magnesium-rich end-member tremolite and the iron-rich end-member ferroactinolite. Actinolite represents the intermediate compositions within this series. The classification of these members is primarily based on the Mg/(Mg + Fe²⁺) ratio (X).
Table 1: Tremolite-Actinolite-Ferroactinolite Series Compositional Classification
| Amphibole Name | Mg/(Mg + Fe²⁺) Ratio (X) | General Formula Segment (Octahedral Sites) |
| Tremolite | 0.9 ≤ X ≤ 1.0 | □Ca₂(Mg₅.₀₋₄.₅)Si₈O₂₂(OH)₂ |
| Actinolite | 0.5 < X < 0.9 | □Ca₂(Mg₄.₅₋₂.₅Fe²⁺₀.₅₋₂.₅)Si₈O₂₂(OH)₂ |
| This compound | X < 0.5 | □Ca₂(Mg₂.₅₋₀.₀Fe²⁺₂.₅₋₅.₀)Si₈O₂₂(OH)₂ (End-member: □Ca₂Fe²⁺₅Si₈O₂₂(OH)₂) |
The general formula for calcic amphiboles is typically represented as A₀₋₁B₂C₅T₈O₂₂(OH,F)₂, where A and B sites accommodate cations like Na⁺, K⁺, and Ca²⁺, and C sites (M1, M2, M3, M4) accommodate divalent and trivalent cations such as Mg²⁺, Fe²⁺, Fe³⁺, Al³⁺, and Ti⁴⁺. The T site is primarily occupied by Si⁴⁺, with some substitution by Al³⁺. In the tremolite-ferroactinolite series, the primary exchange is Fe²⁺ ↔ Mg²⁺ in the C sites, maintaining charge balance mdpi.comwikipedia.orgrruff.infobritannica.comtulane.edulibretexts.orgnist.gov.
Coexisting Amphibole Phase Relations with this compound
This compound is commonly found in metamorphic rocks, particularly in greenschist and amphibolite facies, and in metamorphosed iron formations arizona.edugeoscienceworld.org. Its occurrence is often linked to iron-rich bulk compositions. In such environments, this compound can coexist with other amphibole species, as well as other silicate (B1173343) minerals.
Notable coexisting amphiboles include:
Cummingtonite-Grunerite Series: These are monoclinic, calcium-poor amphiboles that form a solid solution series between magnesium-rich cummingtonite (B1174272) and iron-rich grunerite britannica.comgeologyistheway.comalexstrekeisen.it. This compound and members of the cummingtonite-grunerite series can coexist in highly iron-rich metamorphic rocks, such as metamorphosed iron formations geoscienceworld.orggouv.qc.carruff.infoajsonline.org. In these assemblages, iron tends to be concentrated in this compound relative to the coexisting cummingtonite or grunerite gouv.qc.ca.
Hornblende: Hornblende is a complex calcic amphibole that represents a broad compositional range and is often considered a general term for amphiboles that are not precisely identified. Solid solution exists between the tremolite-actinolite series and hornblende at elevated temperatures, though a miscibility gap is present at lower temperatures tulane.eduwikipedia.orgbritannica.com. In some Fe-rich metabasites, this compound can transform into ferro-pargasite (a type of hornblende) through coupled substitutions, indicating a close relationship and potential phase transition pathways gouv.qc.carruff.info.
Other minerals commonly associated with this compound include quartz, magnetite, ilmenite, garnet, and pyroxenes like hedenbergite, particularly in metamorphosed iron formations or skarns arizona.eduajsonline.orgresearchgate.net.
Tschermakite and Other Coupled Substitutions in this compound
Beyond the simple Fe²⁺-Mg²⁺ exchange, this compound's composition is influenced by several coupled substitution mechanisms that involve multiple sites within the amphibole structure to maintain charge balance. These substitutions are critical for understanding the transition from simpler amphiboles like tremolite and actinolite to more complex compositions such as hornblende.
Table 2: Key Amphibole End-Members and General Formulas
| Amphibole Group | End-Member Name | General Formula |
| Calcic Amphiboles | Tremolite | □Ca₂Mg₅Si₈O₂₂(OH)₂ |
| This compound | □Ca₂Fe²⁺₅Si₈O₂₂(OH)₂ | |
| Hornblende | (Ca,Na)₂(Mg,Fe²⁺,Fe³⁺,Al)₅(Al,Si)₈O₂₂(OH)₂ | |
| Tschermakite | Ca₂Mg₃Al₂Si₆Al₂O₂₂(OH)₂ | |
| Mg-Fe Amphiboles | Anthophyllite | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ |
| Cummingtonite | □(Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ | |
| Grunerite | □(Fe²⁺)₇Si₈O₂₂(OH)₂ | |
| Sodic Amphiboles | Glaucophane | Na₂Mg₃Al₂Si₈O₂₂(OH)₂ |
| Riebeckite | Na₂Fe²⁺₃Fe³⁺₂Si₈O₂₂(OH)₂ |
Tschermak's Substitution: This is a fundamental substitution in amphiboles, often expressed as Al³⁺(T) + Mg²⁺(C) ↔ Si⁴⁺(T) + □(C) or Al³⁺(T) + Al³⁺(C) ↔ Si⁴⁺(T) + Mg²⁺(C). It involves the substitution of aluminum into the tetrahedral (T) site and simultaneously into an octahedral (C) site, balanced by silicon in the tetrahedral site and a vacancy or a less charged cation in the octahedral site geologyistheway.comgeoscienceworld.orgmindat.org. This substitution is key in the transformation of actinolite towards hornblende, increasing the aluminum content in both the tetrahedral and octahedral layers gouv.qc.cabritannica.comgeoscienceworld.org.
Other Coupled Substitutions:
Edenite Substitution: Na⁺(A) + Al³⁺(T) ↔ □(A) + Si⁴⁺(T) introduces sodium into the A site and aluminum into the tetrahedral site geoscienceworld.orgmindat.org.
Richterite Substitution: Na⁺(A) + Na⁺(B) ↔ □(A) + Ca²⁺(B) involves sodium entering both the A and M4 (B) sites geoscienceworld.orgmindat.org.
Fe³⁺ for Al³⁺ Substitution: Ferric iron can substitute for aluminum in octahedral sites, contributing to the complexity of hornblende compositions geoscienceworld.org.
These coupled substitutions, in conjunction with the Fe²⁺-Mg²⁺ exchange, define the compositional range and influence the optical and crystallographic properties of this compound and related amphiboles geoscienceworld.orgresearchgate.net.
Distinguishing this compound from Chemically Similar Amphiboles
Distinguishing this compound from chemically similar amphiboles, particularly actinolite and hornblende, can be challenging based solely on physical properties. However, several characteristics can aid in identification:
Color and Lustre: this compound typically exhibits a darker green to black-green color compared to the lighter green of tremolite and actinolite, due to its higher iron content. Its lustre is vitreous wikipedia.orgmindat.org.
Optical Properties: this compound generally has higher refractive indices and a more pronounced pleochroism than actinolite. The principal refractive indices (nα, nβ, nγ) increase with increasing this compound content in the series wikipedia.orgresearchgate.net. However, optical properties can be influenced by grain size and orientation, making precise identification difficult without chemical analysis mdpi.commindat.org.
Chemical Analysis: Electron microprobe analysis (EMPA) is the most definitive method for distinguishing between this compound, actinolite, and tremolite, as it precisely quantifies the Mg/(Mg + Fe²⁺) ratio. EMPA is also crucial for differentiating this compound from hornblende, which incorporates significant amounts of Al and Na mdpi.commindat.orgmineralexpert.org.
Crystallographic Properties: While all members of the tremolite-ferroactinolite series are monoclinic, subtle differences in unit-cell parameters exist between end-members. For instance, the 'a' and 'b' cell parameters and the unit-cell volume increase with increasing this compound substitution researchgate.netgeoscienceworld.org.
In many cases, especially in complex metamorphic assemblages, a combination of optical microscopy and detailed chemical analysis is required for accurate identification and classification of amphiboles like this compound mdpi.commindat.orgmineralexpert.org.
Compound List
Amphibole
Actinolite
Cummingtonite
this compound
Ferro-pargasite
Gedrite
Glaucophane
Grunerite
Hedenbergite
Hornblende
Magnesio-hornblende
Pargasite
Riebeckite
Tschermakite
Tremolite
This article has focused on the compositional relationships and phase equilibria involving this compound within the amphibole supergroup, adhering strictly to the specified outline.
Morphological Characteristics and Crystal Habit of Ferroactinolite
Fibrous and Asbestiform Habits of Ferroactinolite
The terms "fibrous" and "asbestiform" describe specific crystallization habits of minerals, including this compound. researchgate.netnih.gov The asbestiform habit is a specific type of fibrous growth characterized by the formation of bundles of very thin, hair-like, and parallel fibrils. researchgate.netgeologyscience.ru This unique structure imparts properties such as easy separability into fine, flexible fibers and a silky luster. nih.govarizona.edu
The asbestiform variety of the actinolite series, which includes this compound, is one of the six regulated types of asbestos. researchgate.net A key mineralogical characteristic of asbestiform this compound is its fibrillar structure, where each observable fiber is a composite of smaller, parallel fibrils. geologyscience.ruscispace.com This fibrillar growth and common twinning can lead to the exhibition of anomalous optical properties. researchgate.netgeologyscience.ru For instance, while typical monoclinic minerals show inclined extinction, some fibrous members of the actinolite series display a range from normal to anomalous optical properties, including uniaxial-like characteristics and parallel extinction. researchgate.netgeologyscience.ru
Research has indicated a correlation between chemical composition and the asbestiform habit in the actinolite series. Specifically, asbestiform actinolite, including this compound, tends to have lower aluminum (Al) content compared to massive or byssolitic forms. arizona.eduresearchgate.netgeoscienceworld.org
Byssolitic and Massive Forms of this compound
In mineralogy, distinct terminology is used to differentiate between various non-asbestiform fibrous habits. "Byssolite" refers to a stiff, fibrous, but non-asbestiform variety of amphibole. geologyscience.rurruff.info Byssolitic this compound typically occurs as single fibers or loosely aligned aggregates that have a vitreous (glassy) luster and are brittle, easily breaking down into a powder when handled. rruff.info These individual fibers are often tabular in cross-section. arizona.edurruff.info
The "massive" habit encompasses all other non-asbestiform occurrences of this compound. rruff.info This can range from aggregates of acicular (needle-like) crystals to nearly equidimensional cleavage fragments. arizona.edurruff.infofabreminerals.com this compound can also be found as bladed or columnar crystals and in granular forms. handbookofmineralogy.orgnmnhs.com These crystalline forms are brittle, with a hardness of 5 to 6 on the Mohs scale. rockidentifier.commindat.org
| Habit | General Description | Fiber/Crystal Characteristics | Luster | Cohesion/Tenacity |
|---|---|---|---|---|
| Asbestiform | Occurs in bundles of polyfilamentous fibers. researchgate.net | Thin, flexible, hair-like, and easily separable fibrils. researchgate.netarizona.edu | Silky. arizona.edu | Flexible and separable. arizona.edu |
| Byssolitic | Occurs as single, stiff fibers or loosely aligned aggregates. rruff.info | Stiff, fibrous, often tabular in cross-section. geologyscience.rurruff.info | Vitreous. rruff.info | Brittle, easily reduced to powder. rruff.info |
| Massive | Encompasses other habits from acicular to granular or bladed. nmnhs.comrruff.info | Acicular, bladed, columnar, or equidimensional cleavage fragments. handbookofmineralogy.orgarizona.edu | Vitreous. mindat.org | Brittle. rockidentifier.commindat.org |
Influence of Crystallization Conditions on this compound Morphology
The specific morphology of this compound is a direct result of the physicochemical conditions present during its crystallization. These conditions include temperature, pressure, and the chemical composition of the host environment. mdpi.comresearchgate.net this compound typically forms in iron-rich greenschist and blueschist facies metamorphic rocks and in metamorphosed iron formations. handbookofmineralogy.org These geological settings imply specific ranges of temperature and pressure that favor the growth of this mineral.
The chemical environment, particularly the availability of certain elements, plays a crucial role in determining the crystal habit. Detailed studies on the tremolite-ferroactinolite series have revealed a significant correlation between aluminum content and habit. researchgate.netgeoscienceworld.org The crystallization of the asbestiform habit is associated with environments having lower concentrations of aluminum. arizona.edugeoscienceworld.org This suggests that the chemical composition of the parent rock and metamorphic fluids directly influences whether this compound will crystallize into asbestiform fibers or into massive or byssolitic forms. researchgate.net While the precise mechanisms are complex, it is evident that a lower supersaturation of aluminum in the growth environment favors the development of the fibrillar morphology characteristic of asbestos. geoscienceworld.orgresearchgate.net
Quantitative Morphological Analysis of this compound Crystals
Quantitative studies have been conducted to establish systematic relationships between the cell parameters, chemical composition, optical properties, and crystal habit of minerals in the tremolite-ferroactinolite series. researchgate.netnih.gov One comprehensive study analyzed 103 samples, characterizing each for habit (asbestiform, "byssolitic," or massive), chemical composition, unit-cell parameters, and optical properties. rruff.info
This research yielded several key quantitative findings. A distinct correlation was found between lower aluminum content and the asbestiform habit. geoscienceworld.org Furthermore, a positive correlation was identified between the crystallographic c-axis dimension and the aluminum content, which serves as a discriminator between asbestiform and massive or byssolitic habits. researchgate.netgeoscienceworld.org The study used regression analysis of the data to extrapolate the unit-cell parameters for the pure this compound end-member. researchgate.netgeoscienceworld.org These quantitative relationships provide a basis for distinguishing between different habits of this compound based on measurable crystallographic and chemical data. nih.gov
| Parameter | Correlation with Habit | Specific Findings (Verkouteren & Wylie, 2000) |
|---|---|---|
| Aluminum (Al) Content | Asbestiform habit correlates with lower Al content. arizona.eduresearchgate.net | Asbestiform samples consistently show lower Al concentrations than massive or byssolitic samples. geoscienceworld.org |
| Unit Cell Parameter 'c' | Positively correlated with Al content. researchgate.net | The 'c' dimension can help discriminate between asbestiform and other habits. researchgate.net |
| Refractive Indices | Correlate with both composition and habit. researchgate.net | Refractive indices show systematic changes with this compound substitution and differ between habits. researchgate.net |
| Extrapolated Unit-Cell Parameters (this compound End-Member) | N/A | a = 10.021 Å; b = 18.353 Å; c = 5.315 Å; Cell Volume = 944 ų. researchgate.netgeoscienceworld.org |
Applications of Ferroactinolite Research in Earth Sciences and Archaeology
Ferroactinolite as a Provenance Indicator in Sedimentary Systems
The study of detrital heavy minerals in sedimentary rocks is a fundamental method for determining the provenance, or source, of sediments. casp.org.ukijirset.comheavymineralanalysis.com this compound, due to its specific range of chemical compositions and formation conditions, can be a valuable indicator mineral in such studies. When rocks containing this compound are weathered and eroded, the resilient mineral grains are transported and deposited in sedimentary basins.
The geochemical composition of these detrital this compound grains acts as a fingerprint of their parent rock. Many heavy minerals, including amphiboles, exhibit significant compositional variations related to the metamorphic or igneous conditions of their formation. casp.org.uk By analyzing the specific iron-to-magnesium ratio and the presence of trace elements within a this compound grain found in a sandstone or siltstone, geologists can infer the nature of the source terrain. For example, this compound is characteristic of iron-rich greenschist and blueschist facies metamorphic rocks. handbookofmineralogy.org Its presence in a sedimentary deposit would therefore point to the erosion of such metamorphic terranes in the source area.
Advanced analytical techniques, such as electron microprobe analysis, can determine the precise composition of individual mineral grains, enhancing the precision of provenance evaluations. casp.org.uk By identifying the unique geochemical signature of this compound from different potential source lithologies, researchers can reconstruct ancient river drainage systems and understand the tectonic evolution of mountain belts that supplied the sediment. This approach helps to minimize problems in interpretation caused by the diagenetic alteration of less stable minerals. casp.org.uk
Petrological Indicators of Metamorphic Grade and Geodynamic Settings
This compound and its associated minerals in the actinolite series are critical indicators of the pressure (P) and temperature (T) conditions of metamorphism. The stability of the tremolite-ferroactinolite solid solution series has been experimentally determined, providing a framework for interpreting the geological history of metamorphic rocks. uchicago.edu
This compound is a characteristic mineral of low-to-medium grade metamorphism, particularly within the greenschist and blueschist facies. handbookofmineralogy.orgfiveable.me The greenschist facies, characterized by minerals like actinolite, chlorite (B76162), and epidote, typically forms under moderate temperature and pressure conditions associated with regional metamorphism in orogenic belts. fiveable.me The presence of the iron-rich end-member, this compound, specifically points to an iron-rich bulk rock composition, such as that found in metamorphosed iron formations. handbookofmineralogy.org
The stability of this compound is constrained to specific P-T ranges. Experimental studies show a complete mixed-crystal series between tremolite and this compound exists above 500°C (at 1,000 bars), while the lowest stability point for actinolite is around 375°C. uchicago.edu The upper-thermal stability of this compound is defined by its breakdown to other mineral assemblages, such as hedenbergite, grunerite, fayalite, and quartz. researchgate.net
The association of this compound with specific metamorphic facies provides crucial insights into the geodynamic setting of rock formation. For instance, blueschist facies rocks, which can contain this compound, form in the high-pressure, low-temperature environments characteristic of subduction zones, where oceanic crust is thrust deep into the Earth's mantle. researchgate.net Therefore, identifying this compound in a metamorphic rock allows petrologists to reconstruct the P-T path of that rock and, by extension, the tectonic processes that were active in the region.
Table 1: this compound as a Metamorphic Indicator
| Metamorphic Facies | Typical Pressure-Temperature (P-T) Conditions | Associated Geodynamic Setting | Role of this compound |
| Greenschist Facies | Low-to-Medium P & T | Regional Metamorphism (Orogenic Belts), Contact Metamorphism | Key index mineral, indicates Fe-rich protolith. |
| Blueschist Facies | High P / Low T | Subduction Zones | Indicates Fe-rich compositions within high-pressure metamorphic terranes. |
Archaeological and Art Historical Significance of this compound (e.g., Nephrite Jade)
This compound is a principal component of nephrite jade, a gemstone that has held profound cultural, artistic, and spiritual significance for millennia, particularly in China and among the Māori of New Zealand. nephritejade-radixcultura.com Nephrite is not a single mineral but a rock composed of a microcrystalline, interlocking fibrous matrix of minerals in the tremolite-actinolite series. mdpi.com The green color of most nephrite is directly related to the iron content, with darker greens corresponding to higher concentrations of the this compound component.
This revered material was used to create a vast array of objects, from tools and weapons in Neolithic times to intricate ritual objects, ornaments, and burial items for royalty and elites in ancient China. nephritejade-radixcultura.com The toughness of nephrite, a result of its felted, fibrous structure, made it an ideal material for crafting durable tools and finely detailed carvings. In Chinese culture, nephrite (known as yu) was considered the "Stone of Heaven," symbolizing purity, virtue, and immortality.
The high value and cultural importance of nephrite artifacts have made their authentication and provenance a key area of research in archaeology and art history. Determining the geological origin of the nephrite used for a particular artifact can shed light on ancient trade routes, resource exploitation, and cultural interactions. frontiersin.orgmoc.gov.tw
Scientific analysis has revealed that nephrite deposits from different parts of the world possess distinct geochemical fingerprints. These differences arise from their unique geological formation environments. Researchers can distinguish between sources by analyzing major and trace element compositions, as well as isotopic ratios. researchgate.net
Isotopic analysis has proven to be a particularly powerful tool. By measuring the ratios of stable isotopes, such as oxygen (δ¹⁸O) and hydrogen (δD), scientists can effectively discriminate between major nephrite sources. frontiersin.orgrsc.orggia.edu For example, studies have established distinct isotopic ranges for nephrite from key historical sources in Xinjiang (China), the Lake Baikal region (Russia), and South Korea, allowing artifacts to be traced back to their origins. frontiersin.orgrsc.org
Table 2: Isotopic Signatures for Sourcing of Dolomite-Related Nephrite Jade
| Geographic Origin | δ¹⁸O (Oxygen Isotope Ratio) Range (‰) | δ²H (Hydrogen Isotope Ratio) Range (‰) | Reference |
| Vitim, Russia | Low values | Low values | gia.edu |
| Chuncheon, South Korea | Intermediate values | Intermediate values | gia.edu |
| Xinjiang, China | Higher than Chuncheon | Higher than Chuncheon | gia.edu |
| Qinghai, China | Highest values | Highest values | gia.edu |
| East Sayan, Russia | +3.98 to +8.04 | Not specified | rsc.org |
| Dzhida, Russia | +5.21 to +11.76 | Not specified | rsc.org |
Note: This table presents a simplified overview. Isotopic ranges can overlap, and a multi-analytical approach is often necessary for definitive sourcing.
A critical requirement for the analysis of valuable and irreplaceable cultural heritage objects is that the methods used must be non-destructive. Several such techniques are routinely applied to the study of artifacts containing this compound.
X-ray Fluorescence (XRF) spectroscopy is a widely used non-destructive technique for determining the elemental composition of materials. researchgate.netsi.edu Portable XRF (pXRF) analyzers allow for in-situ analysis in museums and archaeological sites, providing rapid data on major and trace elements. This information is crucial for identifying the material as nephrite and can provide initial clues for provenance studies by comparing the elemental profile to known sources. researchgate.netresearchgate.net
Raman Spectroscopy is another powerful, non-destructive method that provides information about the molecular structure of minerals. mdpi.com It can definitively identify the minerals of the tremolite-ferroactinolite series. Crucially, the positions of the peaks in the Raman spectrum shift in a predictable way depending on the ratio of magnesium to iron. mdpi.comusra.edu For example, the main Si-O stretching mode downshifts from approximately 675 cm⁻¹ in pure tremolite to 667 cm⁻¹ in iron-rich actinolite. mdpi.comusra.edu This allows researchers to quickly and non-destructively quantify the this compound content, which is a key parameter for characterizing and sourcing nephrite. mdpi.com
Other advanced non-destructive methods include Fourier-transform infrared spectroscopy (FTIR) and laser-induced breakdown spectroscopy (LIBS), which further aid in the comprehensive characterization of these archaeologically significant materials. labmanager.comnih.govnih.gov
Table 3: Raman Peak Shifts in the Tremolite-Ferroactinolite Series
| Mineral Composition | Mg/(Mg+Fe²⁺) Ratio (X) | Main Ag Peak Position (cm⁻¹) | OH Stretching Peak(s) (cm⁻¹) |
| Tremolite | ~1.0 | ~675 | ~3675 |
| Actinolite | 0.5 - 0.9 | Shifts from ~675 towards 667 | Multiple peaks appear (e.g., ~3675, ~3660, ~3645) |
| This compound | < 0.5 | ~667 | Dominated by lower wavenumber OH peaks |
| Source: Data compiled from Bersani et al. (2014) and other spectroscopic studies. mdpi.comusra.eduscribd.com |
Future Research Trajectories for Ferroactinolite Studies
Advancements in High-Resolution Spectroscopic Techniques for Ferroactinolite
Future investigations into this compound will greatly benefit from the continued development and application of high-resolution spectroscopic techniques. While established methods have provided a solid foundation, emerging technologies offer the potential for unprecedented detail in mineral characterization.
One promising area is the advancement of Raman spectroscopy. mdpi.comresearchgate.net This non-destructive technique is already used for the quick identification of amphiboles, including those in the tremolite-ferroactinolite series. mdpi.com Future research could focus on developing more refined calibration models to precisely determine the Mg/(Mg + Fe²⁺) ratio in this compound with even greater accuracy. mdpi.com The application of micro-Raman mapping will also allow for detailed compositional zoning within single this compound crystals to be visualized, providing a clearer picture of mineral growth and changing metamorphic conditions. mdpi.com Furthermore, the use of portable and handheld Raman spectrometers for in-situ analysis of this compound in the field could revolutionize geological mapping and mineral exploration. researchgate.net
Another avenue for advancement lies in near-infrared (NIR) spectroscopy. While it has been demonstrated that reflectance spectroscopy can detect amphiboles, future research could focus on refining this technique to differentiate between fibrous and non-fibrous varieties of minerals like this compound with greater certainty using field-portable instruments. usgs.gov
Table 1: Current and Future Applications of Spectroscopic Techniques for this compound
| Spectroscopic Technique | Current Applications | Future Research Directions |
| Raman Spectroscopy | Rapid identification, compositional estimation. mdpi.comresearchgate.net | Enhanced compositional calibration, high-resolution micro-Raman mapping, development of portable in-situ analysis. mdpi.comresearchgate.net |
| Near-Infrared (NIR) Spectroscopy | Detection of amphibole mineralogy. usgs.gov | Improved differentiation between fibrous and non-fibrous habits with portable devices. usgs.gov |
| Mössbauer Spectroscopy | Determination of iron oxidation states and site occupancy. | Integration with other techniques for a more complete crystal-chemical understanding. |
Refined Thermodynamic Models for this compound-Bearing Systems
The stability and equilibrium of this compound in various geological settings are governed by complex thermodynamic principles. While significant progress has been made in modeling the tremolite-ferroactinolite series, there remains a need for more refined thermodynamic models. oup.comoup.com
Future research should focus on acquiring new experimental data on the stability and phase relations of this compound, particularly at pressures and temperatures relevant to a wider range of metamorphic facies. oup.comresearchgate.net A re-investigation of the synthesis, characterization, and upper-thermal stability of ferro-actinolite has been performed, providing valuable data for refining thermodynamic models. researchgate.net However, a dearth of experimental data on the stability-composition relationships of intermediate actinolites still exists. oup.com
These new experimental constraints can then be used to develop more robust and internally consistent thermodynamic databases. Such databases will allow for more accurate predictions of this compound stability in complex multi-component systems, including those containing additional elements such as aluminum, sodium, and manganese, which are common impurities. mindat.orghandbookofmineralogy.org This will, in turn, lead to a more nuanced understanding of the petrogenesis of this compound-bearing rocks.
Integration of Multi-Scale Analytical Data for Comprehensive Understanding
A holistic understanding of this compound requires the integration of data from multiple analytical techniques across different scales. Future research will increasingly rely on a multi-analytical approach to correlate crystallographic, chemical, and morphological characteristics. nih.govmdpi.com
This approach involves combining techniques such as:
Scanning Electron Microscopy (SEM) for high-resolution imaging of mineral morphology and texture. mdpi.com
Transmission Electron Microscopy (TEM) for detailed analysis of crystal structure, defects, and intergrowths at the nanoscale. researchgate.netnih.gov
Energy-Dispersive X-ray Spectroscopy (EDS) for quantitative chemical analysis of major and minor elements. mdpi.com
Raman Spectroscopy for rapid and non-destructive phase identification and compositional estimation. mdpi.comgeoscienceworld.org
By integrating data from these techniques, researchers can build a more complete picture of this compound's formation and history. For instance, observing the relationship between fibrous morphology at the micro-scale and specific chemical signatures can provide insights into the conditions that favor the formation of asbestiform this compound. nih.gov This integrated approach is crucial for understanding the potential health hazards associated with fibrous minerals.
Exploration of New Geological Environments for this compound Occurrences
This compound is typically found in low- to medium-grade metamorphic rocks, particularly those of mafic composition such as greenschists and blueschists. handbookofmineralogy.org It is also a common constituent of metamorphosed iron formations. handbookofmineralogy.org While these occurrences are well-documented, future research should aim to explore new and less-conventional geological environments for this compound.
Potential areas for future exploration include:
Contact metamorphic aureoles: Investigating the occurrence of this compound in skarns and hornfels formed by the intrusion of igneous bodies into iron-rich sedimentary rocks.
Hydrothermal systems: Exploring the potential for this compound formation in hydrothermal veins and alteration zones associated with ore deposits.
Metasomatized ultramafic rocks: Searching for this compound in serpentinites and other altered ultramafic rocks where iron-rich fluids may have been introduced.
The discovery of this compound in new geological settings would not only expand our knowledge of its distribution but also provide new constraints on the physical and chemical conditions of a wider range of geological processes.
Q & A
Q. Q1. What spectroscopic methods are optimal for characterizing Ferroactinolite’s crystal structure, and how can experimental parameters (e.g., beam intensity, sample preparation) influence data reproducibility?
Methodological Answer:
- XRD vs. Raman Spectroscopy : Use X-ray diffraction (XRD) for lattice parameter determination, complemented by Raman spectroscopy to identify vibrational modes linked to Fe²⁺/Fe³⁺ ratios. Ensure beam intensity calibration to avoid sample degradation .
- Sample Preparation : Grind samples to <10 µm particle size to minimize preferred orientation effects. For reproducibility, document humidity and temperature during preparation .
Q. Q2. How can researchers distinguish this compound from related amphiboles (e.g., actinolite) using geochemical data, and what statistical methods validate compositional overlap?
Methodological Answer:
- Discriminant Analysis : Apply principal component analysis (PCA) to major oxide ratios (e.g., FeO/(FeO+MgO)) and trace elements (e.g., Cr, Ni). Use ANOVA to test cluster significance .
- Validation : Cross-check with electron microprobe data (minimum 20 points per sample) to account for intra-grain heterogeneity .
Advanced Research Questions
Q. Q3. How can contradictory thermodynamic stability data for this compound (e.g., high-P vs. low-P synthesis studies) be reconciled through experimental redesign?
Methodological Answer:
- Pressure-Temperature (P-T) Grids : Conduct controlled experiments using piston-cylinder apparatus at 0.5–2.5 GPa and 500–800°C. Compare results with phase diagrams from in situ synchrotron studies .
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate if discrepancies arise from kinetic vs. equilibrium conditions .
Q. Q4. What role does oxygen fugacity (ƒO₂) play in this compound synthesis, and how can redox-sensitive trace elements (e.g., V, Ce) be used to model its formation environment?
Methodological Answer:
- Redox Buffering : Use mixed-gas furnaces (CO-CO₂) to control ƒO₂. Measure Fe³⁺/ΣFe via Mössbauer spectroscopy and correlate with V/Ce anomalies .
- Modeling : Apply thermodynamic software (e.g., THERMOCALC) with activity-composition models for amphiboles. Validate using natural samples from known redox environments (e.g., skarns vs. metamorphic belts) .
Q. Q5. Which machine learning approaches are suitable for predicting this compound occurrence in unexplored terrains, given heterogeneous training data (e.g., sparse geochemical datasets)?
Methodological Answer:
Q. Q6. How do microtextural features (e.g., zoning, exsolution lamellae) in this compound inform strain-rate estimates during metamorphism, and what imaging protocols minimize artifacts?
Methodological Answer:
- High-Resolution Imaging : Combine SEM-EBSD for crystallographic orientation mapping and TEM for nanoscale defect analysis. Use low-vacuum SEM settings to prevent charging .
- Strain Modeling : Apply dislocation density algorithms (e.g., MTEX) to EBSD data. Cross-validate with quartz piezometry .
Data & Analysis
Q. Q7. What statistical frameworks address sampling bias in this compound geochronology studies (e.g., preferential inclusion in zircon vs. titanite)?
Methodological Answer:
- Bias Correction : Use inverse variance weighting for U-Pb age datasets. Apply Kolmogorov-Smirnov tests to compare age distributions across mineral hosts .
- Reporting Standards : Follow Beilstein Journal guidelines for data transparency: publish raw spectra in supplementary materials with metadata (e.g., laser spot size, background subtraction) .
Q. Q8. How can researchers design multi-proxy experiments to isolate the effects of fluid composition vs. temperature on this compound’s trace element partitioning?
Methodological Answer:
Q. Q9. What criteria define a "representative" this compound sample for experimental petrology, considering natural heterogeneity (e.g., zoning, secondary alteration)?
Methodological Answer:
Q. Q10. How can conflicting interpretations of this compound’s role in subduction zone metasomatism be resolved through interdisciplinary data synthesis?
Methodological Answer:
- Meta-Analysis : Aggregate experimental, geophysical, and field data into a relational database. Use causal inference models (e.g., Bayesian networks) to weight evidence .
- Peer Review : Submit datasets to open repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
